molecular formula C20H38O4 B094819 1,2-Ethanediol monoricinoleate CAS No. 106-17-2

1,2-Ethanediol monoricinoleate

Cat. No.: B094819
CAS No.: 106-17-2
M. Wt: 342.5 g/mol
InChI Key: XLMXUUQMSMKFMH-UZRURVBFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Ethanediol monoricinoleate is synthesized through an esterification reaction between 1,2-ethanediol and ricinoleic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous reactor system, where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield of the desired ester .

Chemical Reactions Analysis

Types of Reactions: 1,2-Ethanediol monoricinoleate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 1,2-ethanediol and ricinoleic acid.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Scientific Research Applications

Chemistry: 1,2-Ethanediol monoricinoleate is used in the synthesis of various chemical compounds and as a reagent in organic chemistry reactions. It is also employed in the study of esterification and hydrolysis reactions .

Biology: In biological research, this compound is used as a surfactant and emulsifying agent. It helps in the formulation of various biological assays and experiments .

Medicine: this compound is utilized in the formulation of pharmaceuticals, particularly in topical and transdermal drug delivery systems. Its surfactant properties enhance the solubility and bioavailability of active pharmaceutical ingredients .

Industry: In industrial applications, this compound is used in the production of cosmetics, personal care products, and lubricants. Its emulsifying properties make it a valuable ingredient in various formulations .

Mechanism of Action

The mechanism of action of 1,2-ethanediol monoricinoleate primarily involves its surfactant properties. As a surfactant, it reduces the surface tension between different phases, such as oil and water, allowing for the formation of stable emulsions. This property is particularly useful in the formulation of cosmetics and pharmaceuticals, where it enhances the solubility and stability of active ingredients .

Comparison with Similar Compounds

  • Ethylene glycol monoricinoleate
  • Glycol monoricinoleate
  • 2-Hydroxyethyl 12-hydroxy-9-octadecenoate
  • 9-Octadecenoic acid, 12-hydroxy-, 2-hydroxyethyl ester

Comparison: 1,2-Ethanediol monoricinoleate is unique due to its specific ester linkage between 1,2-ethanediol and ricinoleic acid. This unique structure imparts specific surfactant properties that are valuable in various applications. Compared to similar compounds, it offers enhanced emulsifying and solubilizing capabilities, making it a preferred choice in the formulation of cosmetics and pharmaceuticals .

Properties

IUPAC Name

2-hydroxyethyl (Z,12R)-12-hydroxyoctadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O4/c1-2-3-4-11-14-19(22)15-12-9-7-5-6-8-10-13-16-20(23)24-18-17-21/h9,12,19,21-22H,2-8,10-11,13-18H2,1H3/b12-9-/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMXUUQMSMKFMH-UZRURVBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80873890
Record name 1,2-Ethanediol monoricinoleate
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Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 9-Octadecenoic acid, 12-hydroxy-, 2-hydroxyethyl ester, (9Z,12R)-
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CAS No.

106-17-2, 9004-97-1
Record name 2-Hydroxyethyl (9Z,12R)-12-hydroxy-9-octadecenoate
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URL https://commonchemistry.cas.org/detail?cas_rn=106-17-2
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Record name Ethylene glycol monoricinoleate
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Record name Avlinox
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Record name Flexricin@ 15
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Record name 9-Octadecenoic acid, 12-hydroxy-, 2-hydroxyethyl ester, (9Z,12R)-
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Record name 1,2-Ethanediol monoricinoleate
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Record name 2-hydroxyethyl ricinoleate
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Record name Poly(oxy-1,2-ethanediyl), α-[(9Z,12R)-12-hydroxy-1-oxo-9-octadecen-1-yl]-ω-hydroxy
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